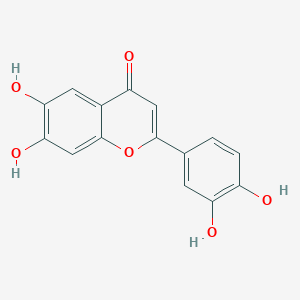
6,7,3',4'-テトラヒドロキシフラボン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6,7,3’,4’-Tetrahydroxyflavone has a wide range of scientific research applications:
生化学分析
Biochemical Properties
6,7,3’,4’-Tetrahydroxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant impact on enzyme activity and can decrease the toxic effect of chemicals
Cellular Effects
The effects of 6,7,3’,4’-Tetrahydroxyflavone on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the PI3K/Akt/mTOR and MAPK pathways .
Molecular Mechanism
At the molecular level, 6,7,3’,4’-Tetrahydroxyflavone exerts its effects through various mechanisms. It has been found to have binding interactions with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7,3’,4’-Tetrahydroxyflavone can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
6,7,3’,4’-Tetrahydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being elucidated.
Transport and Distribution
The transport and distribution of 6,7,3’,4’-Tetrahydroxyflavone within cells and tissues are critical aspects of its biological activity. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,3’,4’-Tetrahydroxyflavone can be achieved through various chemical routes. One common method involves the use of chalcone intermediates, which are cyclized to form the flavone structure. The reaction typically requires acidic or basic conditions and can be catalyzed by Lewis acids .
Industrial Production Methods
Industrial production of 6,7,3’,4’-Tetrahydroxyflavone often involves the extraction from natural sources, followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound from plant extracts .
化学反応の分析
Types of Reactions
6,7,3’,4’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavonols.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted flavonoids with different functional groups .
作用機序
The mechanism of action of 6,7,3’,4’-Tetrahydroxyflavone involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by targeting pathways such as PI3K/Akt and mTOR.
類似化合物との比較
6,7,3’,4’-Tetrahydroxyflavone is similar to other flavonoids such as quercetin and luteolin, but it has unique properties that distinguish it:
Conclusion
6,7,3’,4’-Tetrahydroxyflavone is a versatile flavonoid with significant potential in various fields of research and industry. Its unique chemical structure and biological activities make it a valuable compound for further study and application.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXUACYEVVMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














